molecular formula C13H17N3 B12500236 3-[2-(Pyridin-3-YL)piperidin-1-YL]propanenitrile

3-[2-(Pyridin-3-YL)piperidin-1-YL]propanenitrile

Cat. No.: B12500236
M. Wt: 215.29 g/mol
InChI Key: YGTWBSGWPZULFP-UHFFFAOYSA-N
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Description

3-[2-(Pyridin-3-YL)piperidin-1-YL]propanenitrile is an organic compound that features a piperidine ring attached to a pyridine ring through a propanenitrile linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Pyridin-3-YL)piperidin-1-YL]propanenitrile typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Pyridin-3-YL)piperidin-1-YL]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

3-[2-(Pyridin-3-YL)piperidin-1-YL]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties[][3].

Mechanism of Action

The mechanism of action of 3-[2-(Pyridin-3-YL)piperidin-1-YL]propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Pyridin-3-YL)piperidin-1-YL]propanenitrile is unique due to its specific combination of piperidine and pyridine rings linked by a propanenitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

3-(2-pyridin-3-ylpiperidin-1-yl)propanenitrile

InChI

InChI=1S/C13H17N3/c14-7-4-10-16-9-2-1-6-13(16)12-5-3-8-15-11-12/h3,5,8,11,13H,1-2,4,6,9-10H2

InChI Key

YGTWBSGWPZULFP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CCC#N

Origin of Product

United States

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